molecular formula C16H10ClNO2 B14444156 4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano- CAS No. 73928-05-9

4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano-

Cat. No.: B14444156
CAS No.: 73928-05-9
M. Wt: 283.71 g/mol
InChI Key: UWVBZVQYFQOBKL-NTEUORMPSA-N
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Preparation Methods

The synthesis of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- typically involves the Perkin condensation reaction. This reaction is carried out by condensing 4-formylcinnamic acid with substituted phenylacetic acids under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Mechanism of Action

The mechanism of action of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to its biological effects . It also interacts with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- can be compared with other stilbene derivatives such as:

These comparisons highlight the unique reactivity and applications of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- in various fields.

Properties

CAS No.

73928-05-9

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoic acid

InChI

InChI=1S/C16H10ClNO2/c17-15-7-1-11(2-8-15)9-14(10-18)12-3-5-13(6-4-12)16(19)20/h1-9H,(H,19,20)/b14-9+

InChI Key

UWVBZVQYFQOBKL-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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